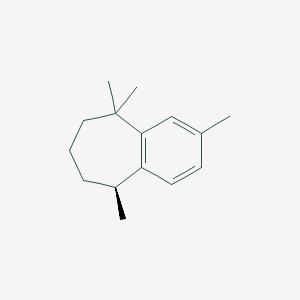
Tetrakis(3-methylphenyl) orthosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadyl sulfate, also known as vanadium(IV) oxide sulfate, is an inorganic compound with the chemical formula VOSO₄. It is a blue solid that is highly soluble in water and is one of the most common sources of vanadium in the laboratory. Vanadyl sulfate is known for its stability and is often used as a precursor to other vanadium compounds .
Métodos De Preparación
Vanadyl sulfate is typically synthesized by the reduction of vanadium pentoxide (V₂O₅) with sulfur dioxide (SO₂) in the presence of sulfuric acid (H₂SO₄). The reaction can be represented as follows: [ \text{V}_2\text{O}_5 + 7\text{H}_2\text{O} + \text{SO}_2 + \text{H}_2\text{SO}_4 \rightarrow 2[\text{V(O)(H}_2\text{O})_4]\text{SO}_4 ] From aqueous solution, the salt crystallizes as the pentahydrate, which is the most common form .
Industrial production methods often involve the use of vanadium-bearing titanomagnetite and solvent extraction techniques to obtain highly pure vanadyl sulfate. For example, vanadium pentoxide can be dissolved in dilute sulfuric acid and subsequently reduced with a reducing agent to obtain concentrated vanadyl sulfate electrolytes .
Análisis De Reacciones Químicas
Vanadyl sulfate undergoes various chemical reactions, including oxidation, reduction, and complexation. In acidic solutions, it can be oxidized to vanadium(V) derivatives, which are yellow in color. Reduction reactions, such as those involving zinc, can produce vanadium(III) and vanadium(II) derivatives, which are green and violet, respectively .
Common reagents used in these reactions include sulfur dioxide for reduction and various acids for oxidation. Major products formed from these reactions include vanadyl acetylacetonate and other vanadyl derivatives .
Aplicaciones Científicas De Investigación
Vanadyl sulfate has a wide range of scientific research applications:
Chemistry: It is used as a precursor to synthesize other vanadium compounds and as a catalyst in various chemical reactions.
Biology: Vanadyl sulfate has been studied for its potential antidiabetic properties.
Medicine: Research has explored its use in treating diabetes and other metabolic disorders.
Industry: Vanadyl sulfate is used in the production of ceramics, glass, and as a mordant in dyeing processes.
Mecanismo De Acción
The mechanism by which vanadyl sulfate exerts its effects, particularly its antidiabetic action, involves the inhibition of protein tyrosine phosphatase 1B (PTP-1B), a critical regulator in the insulin signaling cascade. This inhibition enhances insulin receptor signaling, leading to improved glucose uptake and metabolism . Additionally, vanadyl sulfate has been shown to reduce endogenous glucose production and increase insulin-mediated glucose disposal .
Comparación Con Compuestos Similares
Vanadyl sulfate can be compared with other vanadium compounds such as vanadyl chloride, vanadyl nitrate, and vanadyl acetylacetonate. While all these compounds contain the vanadyl ion (VO²⁺), vanadyl sulfate is unique due to its high stability and solubility in water . This makes it a preferred choice for laboratory and industrial applications.
Similar compounds include:
Vanadyl chloride (VOCl₂): Used in organic synthesis and as a catalyst.
Vanadyl nitrate (VONO₃): Used in the preparation of other vanadium compounds.
Vanadyl acetylacetonate (VO(acac)₂): Used as a catalyst in organic reactions.
Propiedades
Número CAS |
16714-54-8 |
|---|---|
Fórmula molecular |
C28H28O4Si |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
tetrakis(3-methylphenyl) silicate |
InChI |
InChI=1S/C28H28O4Si/c1-21-9-5-13-25(17-21)29-33(30-26-14-6-10-22(2)18-26,31-27-15-7-11-23(3)19-27)32-28-16-8-12-24(4)20-28/h5-20H,1-4H3 |
Clave InChI |
RBFQPMLNHAHWCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)O[Si](OC2=CC=CC(=C2)C)(OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |
SMILES canónico |
CC1=CC(=CC=C1)O[Si](OC2=CC=CC(=C2)C)(OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |
Otros números CAS |
16714-54-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



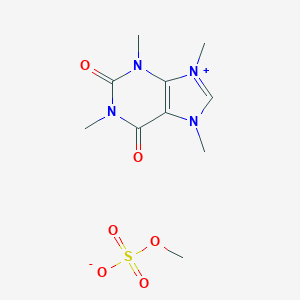
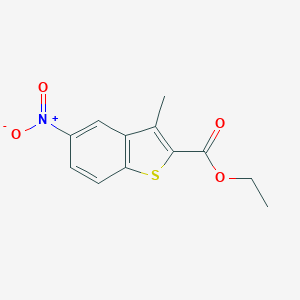
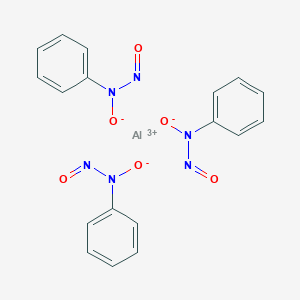
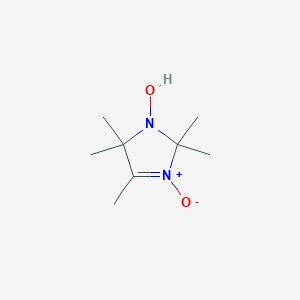
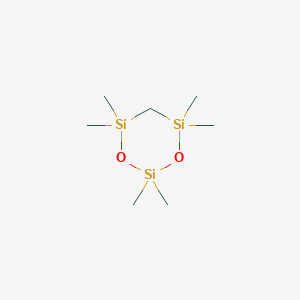


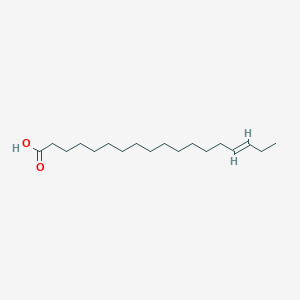
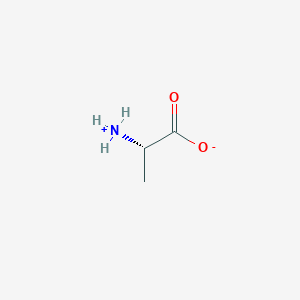
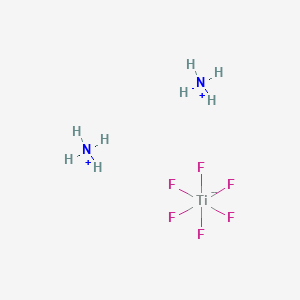

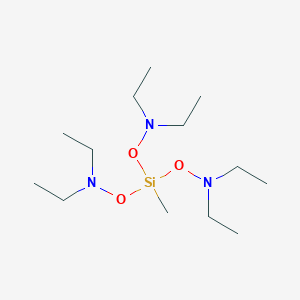
![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)
